
2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole is a heterocyclic compound that features both pyrrole and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The combination of these two nitrogen-containing rings allows for diverse chemical reactivity and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole typically involves the condensation of pyrrole with pyrrolidine derivatives. One common method includes the reaction of pyrrole with pyrrolidine-2-carbaldehyde under acidic or basic conditions to form the desired product . The reaction conditions can vary, but it often requires a catalyst to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming more prevalent in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The nitrogen atoms in the rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various pyrrolidinone and substituted pyrrole derivatives, which can have significant biological activities .
Aplicaciones Científicas De Investigación
2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole involves its interaction with various molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Pyrrolidine: A saturated five-membered ring containing nitrogen.
Pyrrole: An aromatic five-membered ring containing nitrogen.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Comparison: 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole is unique due to the presence of both pyrrole and pyrrolidine rings, which confer distinct chemical and biological properties. Unlike pyrrolidine and pyrrole, which are simpler structures, this compound can participate in a wider range of chemical reactions and has more diverse biological activities .
Propiedades
Fórmula molecular |
C9H12N2 |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
(2E)-2-(pyrrolidin-1-ylmethylidene)pyrrole |
InChI |
InChI=1S/C9H12N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h3-5,8H,1-2,6-7H2/b9-8+ |
Clave InChI |
PYWBZPSJAOZVSU-CMDGGOBGSA-N |
SMILES isomérico |
C1CCN(C1)/C=C/2\C=CC=N2 |
SMILES canónico |
C1CCN(C1)C=C2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



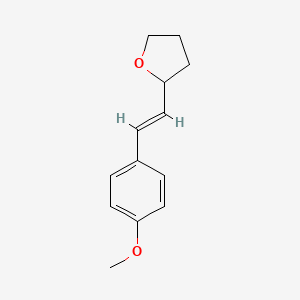
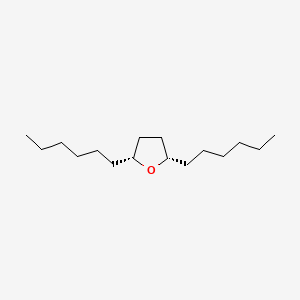
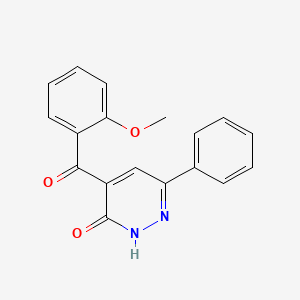
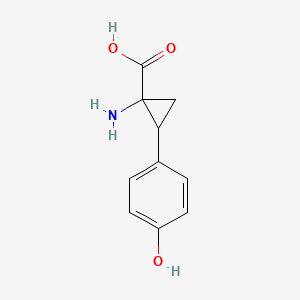
![3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole](/img/structure/B12910394.png)

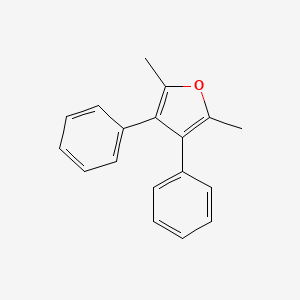
![(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine](/img/structure/B12910413.png)
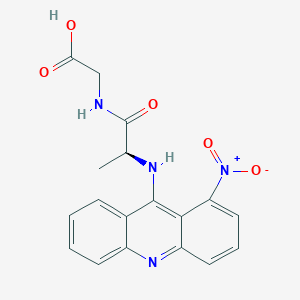
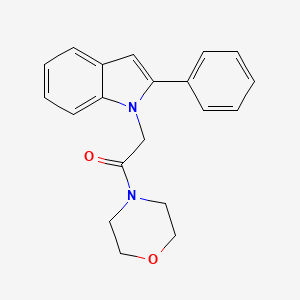
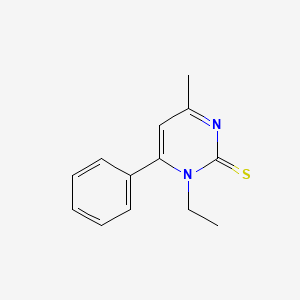
![7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12910437.png)

